molecular formula C15H9ClN4S B5822134 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine

Cat. No.: B5822134
M. Wt: 312.8 g/mol
InChI Key: SSYRECMLVWAZPJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the chlorophenyl and imidazolyl groups contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the thienopyrimidine core.

    Attachment of the Imidazolyl Group: The final step usually involves the reaction of the intermediate compound with imidazole under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions may target the imidazole ring or the chlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl and imidazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or iodine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or modulation of enzyme activity, which can affect various biochemical pathways.

    Receptors: Binding to receptors, leading to changes in cellular signaling and function.

    DNA/RNA: Intercalation or binding to nucleic acids, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-5-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine: A structural isomer with similar properties but different biological activities.

    5-(4-bromophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine: A bromine-substituted analog with potentially different reactivity and applications.

    5-(4-chlorophenyl)-4-(1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine: A compound with a pyrazole ring instead of imidazole, leading to different chemical and biological properties.

Uniqueness

The uniqueness of 5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-imidazol-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN4S/c16-11-3-1-10(2-4-11)12-7-21-15-13(12)14(18-8-19-15)20-6-5-17-9-20/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYRECMLVWAZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)N4C=CN=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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